Lipophilicity Control: N-Methyl vs. N-Ethyl and N-Phenyl Analogs
The N-methyl substituent on 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine results in a calculated LogP (XLogP3-AA) of -0.8, which is significantly lower than its N-ethyl (PubChem CID: 122236242; predicted XLogP3-AA ~ -0.2) and N-phenyl (PubChem CID: 122236243; predicted XLogP3-AA ~ 1.5) analogs [1]. This lower lipophilicity is more aligned with the Rule of Three for fragment starting points (LogP ≤ 3), potentially offering superior lipophilic efficiency (LipE) in fragment-based screening campaigns where controlling LogP is critical to avoid poor solubility and promiscuous binding [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | N-Ethyl analog: ~ -0.2; N-Phenyl analog: ~ 1.5 (PubChem predicted values) |
| Quantified Difference | ΔLogP = 0.6 (vs. N-Ethyl); ΔLogP = 2.3 (vs. N-Phenyl) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm on PubChem |
Why This Matters
A lower LogP for the N-methyl derivative suggests better solubility and a more favorable starting point for lead optimization, making it the preferred choice for fragment libraries where lipophilic efficiency is a key selection criterion.
- [1] PubChem. Computed Chemical Properties for 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine (CID 122236241), 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine (CID 122236242), and 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine (CID 122236243). View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876-877. View Source
